REACTION_CXSMILES
|
C[NH+](CC1C=CC=CC=1)C.[Cl-].[CH2:12]1[N:17]2[CH2:18][N+:19]3([CH2:22]/[CH:23]=[CH:24]/[Cl:25])[CH2:21][N:15]([CH2:16]2)[CH2:14][N:13]1[CH2:20]3.[Cl-].CC1C=C(C(CC(C)(C)C)(C)C)C=CC=1OCCOCC[N+](CC1C=CC=CC=1)(C)C.[Cl-].[Cl-].C([N+](C)(C)CC1C=CC([Cl:80])=C(Cl)C=1)CCCCCCCCCCC.CCCCCCCCCC[N+](CCCCCCCCCC)(C)C.CCCCCCCCCC[N+](CCCCCCCCCC)(C)C.[Cl-].[Cl-].C([N+](CCCCCCCCCC)(C)C)CCCCCCC>CCCCCCCCCCCCCCCC[N+]1C=CC=CC=1.O.[Cl-].CCCCCCCCCCCC[N+](CCOC1C=CC=CC=1)(C)C.[Br-].CC(CC(C1C=CC(OCCOCC[N+](CC2C=CC=CC=2)(C)C)=CC=1)(C)C)(C)C.[Cl-].[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.[Br-].C([N+](C)(C)CC)CCCCCCCCCCCCCCC.CCCCCCCCCCCCCC[N+](CC1C=CC=CC=1)(C)C.[Cl-]>[CH2:12]1[N:17]2[CH2:18][N:19]3[CH2:21][N:15]([CH2:16]2)[CH2:14][N:13]1[CH2:20]3.[Cl:80][CH:22]=[CH:23][CH2:24][Cl:25].[Cl:25][CH:24]=[CH:23][CH2:22][N+:19]12[CH2:20][N:13]3[CH2:14][N:15]([CH2:16][N:17]([CH2:12]3)[CH2:18]1)[CH2:21]2 |f:0.1,2.3,4.5,6.7,9.10,11.12,13.14.15,16.17,18.19,20.21,22.23,24.25|
|
Name
|
alkyltrimethyl ammonium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alkylaryltrimethyl ammonium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
monoalkyldimethylbenzyl ammonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alkyldimethylbenzyl ammonium chlorides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
substituted benzyl quaternary ammonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(CCCCCCCCCCC)[N+](CC1=CC(=C(C=C1)Cl)Cl)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCC[N+](C)(C)CC1=CC(=C(C=C1)Cl)Cl.[Cl-]
|
Name
|
alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Dialkyldimethyl ammonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
didecyldimethyl ammonium halides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(CCCCCCC)[N+](C)(C)CCCCCCCCCC
|
Name
|
Heteroaromatic ammonium salts
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cetylpyridinium halide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cetylpyridinium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCCCCCCCCCCCCCCC[N+]=1C=CC=CC1.O.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCCCCCCCCCCC[N+](C)(C)CCOC=1C=CC=CC1.[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CC(C)(C)CC(C)(C)C=1C=CC(=CC1)OCCOCC[N+](C)(C)CC=2C=CC=CC2.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCCCCCCCCCCCCCC)[N+](CC)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
|
Name
|
quaternary ammonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[NH+](C)CC1=CC=CC=C1.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[NH+](C)CC1=CC=CC=C1.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1C[N+](C2)(C3)C/C=C/Cl.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1OCCOCC[N+](C)(C)CC=2C=CC=CC2)C(C)(C)CC(C)(C)C.[Cl-]
|
Name
|
Monoalkyltrimethyl ammonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=CCCl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=CC[N+]12CN3CN(CN(C1)C3)C2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[NH+](CC1C=CC=CC=1)C.[Cl-].[CH2:12]1[N:17]2[CH2:18][N+:19]3([CH2:22]/[CH:23]=[CH:24]/[Cl:25])[CH2:21][N:15]([CH2:16]2)[CH2:14][N:13]1[CH2:20]3.[Cl-].CC1C=C(C(CC(C)(C)C)(C)C)C=CC=1OCCOCC[N+](CC1C=CC=CC=1)(C)C.[Cl-].[Cl-].C([N+](C)(C)CC1C=CC([Cl:80])=C(Cl)C=1)CCCCCCCCCCC.CCCCCCCCCC[N+](CCCCCCCCCC)(C)C.CCCCCCCCCC[N+](CCCCCCCCCC)(C)C.[Cl-].[Cl-].C([N+](CCCCCCCCCC)(C)C)CCCCCCC>CCCCCCCCCCCCCCCC[N+]1C=CC=CC=1.O.[Cl-].CCCCCCCCCCCC[N+](CCOC1C=CC=CC=1)(C)C.[Br-].CC(CC(C1C=CC(OCCOCC[N+](CC2C=CC=CC=2)(C)C)=CC=1)(C)C)(C)C.[Cl-].[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.[Br-].C([N+](C)(C)CC)CCCCCCCCCCCCCCC.CCCCCCCCCCCCCC[N+](CC1C=CC=CC=1)(C)C.[Cl-]>[CH2:12]1[N:17]2[CH2:18][N:19]3[CH2:21][N:15]([CH2:16]2)[CH2:14][N:13]1[CH2:20]3.[Cl:80][CH:22]=[CH:23][CH2:24][Cl:25].[Cl:25][CH:24]=[CH:23][CH2:22][N+:19]12[CH2:20][N:13]3[CH2:14][N:15]([CH2:16][N:17]([CH2:12]3)[CH2:18]1)[CH2:21]2 |f:0.1,2.3,4.5,6.7,9.10,11.12,13.14.15,16.17,18.19,20.21,22.23,24.25|
|
Name
|
alkyltrimethyl ammonium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alkylaryltrimethyl ammonium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
monoalkyldimethylbenzyl ammonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alkyldimethylbenzyl ammonium chlorides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
substituted benzyl quaternary ammonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(CCCCCCCCCCC)[N+](CC1=CC(=C(C=C1)Cl)Cl)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCC[N+](C)(C)CC1=CC(=C(C=C1)Cl)Cl.[Cl-]
|
Name
|
alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Dialkyldimethyl ammonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
didecyldimethyl ammonium halides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(CCCCCCC)[N+](C)(C)CCCCCCCCCC
|
Name
|
Heteroaromatic ammonium salts
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cetylpyridinium halide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cetylpyridinium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCCCCCCCCCCCCCCC[N+]=1C=CC=CC1.O.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCCCCCCCCCCC[N+](C)(C)CCOC=1C=CC=CC1.[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CC(C)(C)CC(C)(C)C=1C=CC(=CC1)OCCOCC[N+](C)(C)CC=2C=CC=CC2.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCCCCCCCCCCCCCC)[N+](CC)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
|
Name
|
quaternary ammonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[NH+](C)CC1=CC=CC=C1.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[NH+](C)CC1=CC=CC=C1.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1C[N+](C2)(C3)C/C=C/Cl.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1OCCOCC[N+](C)(C)CC=2C=CC=CC2)C(C)(C)CC(C)(C)C.[Cl-]
|
Name
|
Monoalkyltrimethyl ammonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=CCCl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=CC[N+]12CN3CN(CN(C1)C3)C2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[NH+](CC1C=CC=CC=1)C.[Cl-].[CH2:12]1[N:17]2[CH2:18][N+:19]3([CH2:22]/[CH:23]=[CH:24]/[Cl:25])[CH2:21][N:15]([CH2:16]2)[CH2:14][N:13]1[CH2:20]3.[Cl-].CC1C=C(C(CC(C)(C)C)(C)C)C=CC=1OCCOCC[N+](CC1C=CC=CC=1)(C)C.[Cl-].[Cl-].C([N+](C)(C)CC1C=CC([Cl:80])=C(Cl)C=1)CCCCCCCCCCC.CCCCCCCCCC[N+](CCCCCCCCCC)(C)C.CCCCCCCCCC[N+](CCCCCCCCCC)(C)C.[Cl-].[Cl-].C([N+](CCCCCCCCCC)(C)C)CCCCCCC>CCCCCCCCCCCCCCCC[N+]1C=CC=CC=1.O.[Cl-].CCCCCCCCCCCC[N+](CCOC1C=CC=CC=1)(C)C.[Br-].CC(CC(C1C=CC(OCCOCC[N+](CC2C=CC=CC=2)(C)C)=CC=1)(C)C)(C)C.[Cl-].[Br-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.[Br-].C([N+](C)(C)CC)CCCCCCCCCCCCCCC.CCCCCCCCCCCCCC[N+](CC1C=CC=CC=1)(C)C.[Cl-]>[CH2:12]1[N:17]2[CH2:18][N:19]3[CH2:21][N:15]([CH2:16]2)[CH2:14][N:13]1[CH2:20]3.[Cl:80][CH:22]=[CH:23][CH2:24][Cl:25].[Cl:25][CH:24]=[CH:23][CH2:22][N+:19]12[CH2:20][N:13]3[CH2:14][N:15]([CH2:16][N:17]([CH2:12]3)[CH2:18]1)[CH2:21]2 |f:0.1,2.3,4.5,6.7,9.10,11.12,13.14.15,16.17,18.19,20.21,22.23,24.25|
|
Name
|
alkyltrimethyl ammonium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alkylaryltrimethyl ammonium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
monoalkyldimethylbenzyl ammonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
alkyldimethylbenzyl ammonium chlorides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
substituted benzyl quaternary ammonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(CCCCCCCCCCC)[N+](CC1=CC(=C(C=C1)Cl)Cl)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCCCC[N+](C)(C)CC1=CC(=C(C=C1)Cl)Cl.[Cl-]
|
Name
|
alkyldimethylbenzyl and alkyldimethyl substituted benzyl (ethylbenzyl) ammonium chlorides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Dialkyldimethyl ammonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
didecyldimethyl ammonium halides
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].C(CCCCCCC)[N+](C)(C)CCCCCCCCCC
|
Name
|
Heteroaromatic ammonium salts
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cetylpyridinium halide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cetylpyridinium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCCCCCCCCCCCCCCC[N+]=1C=CC=CC1.O.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCCCCCCCCCCC[N+](C)(C)CCOC=1C=CC=CC1.[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CC(C)(C)CC(C)(C)C=1C=CC(=CC1)OCCOCC[N+](C)(C)CC=2C=CC=CC2.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCCCCCCCCCCCCCC)[N+](CC)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-]
|
Name
|
quaternary ammonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[NH+](C)CC1=CC=CC=C1.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[NH+](C)CC1=CC=CC=C1.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1N2CN3CN1C[N+](C2)(C3)C/C=C/Cl.[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=CC1OCCOCC[N+](C)(C)CC=2C=CC=CC2)C(C)(C)CC(C)(C)C.[Cl-]
|
Name
|
Monoalkyltrimethyl ammonium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1N2CN3CN1CN(C2)C3
|
Name
|
|
Type
|
product
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Smiles
|
ClC=CCCl
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=CC[N+]12CN3CN(CN(C1)C3)C2
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |